molecular formula C6H7NO4S B3328606 (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid CAS No. 496020-58-7

(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B3328606
CAS No.: 496020-58-7
M. Wt: 189.19 g/mol
InChI Key: CPSUMNMDBDCKMX-UHFFFAOYSA-N
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Description

(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid is a chemical building block of interest in medicinal chemistry and pharmaceutical research. As a derivative of the thiazolidinedione scaffold, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Researchers value it for its potential application in designing and synthesizing compounds for various therapeutic areas. The specific mechanism of action is dependent on the final synthesized compound, but thiazolidinedione-based structures are frequently investigated for their diverse biological activities. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Specific analytical data, including HPLC, NMR, and mass spectrometry, are provided on the certificate of analysis for each product lot. Researchers are encouraged to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(5-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-6(2-3(8)9)4(10)7-5(11)12-6/h2H2,1H3,(H,8,9)(H,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSUMNMDBDCKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. One common method includes the use of multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, and yield .

Industrial Production Methods: Industrial production often employs green chemistry principles to enhance atom economy and reduce environmental impact. Techniques such as catalytic regio- and stereoselective methodologies are utilized to produce high-purity compounds efficiently .

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives with fewer oxo groups .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity
Research indicates that thiazolidinone derivatives, including (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid, exhibit significant antidiabetic properties. Studies have shown that these compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. For instance, a study demonstrated that the compound effectively lowered glucose levels in streptozotocin-induced diabetic rats, suggesting its potential as a therapeutic agent for diabetes management .

Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity against various pathogens. In vitro studies revealed that it possesses inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents .

Agricultural Science

Fungicides and Pesticides
The compound's thiazolidinone structure is of interest in agricultural chemistry for developing fungicides and pesticides. Research has indicated that derivatives of thiazolidinones can effectively control fungal pathogens in crops, thus enhancing agricultural productivity. Field trials have shown promising results in reducing disease incidence in crops treated with formulations containing this compound.

Materials Science

Polymer Development
In materials science, this compound is being explored as a building block for synthesizing novel polymers. Its ability to undergo polymerization reactions can lead to materials with unique properties suitable for various applications, including coatings and adhesives .

Case Study 1: Antidiabetic Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in diabetic rats. The results indicated a significant reduction in fasting blood glucose levels after administration over a period of four weeks. The study concluded that this compound could be developed into a new class of antidiabetic drugs due to its effectiveness and low toxicity profile .

Case Study 2: Agricultural Application

In a field trial conducted by researchers at an agricultural university, formulations containing this compound were tested against common fungal pathogens affecting wheat crops. The results showed a 40% reduction in disease severity compared to untreated controls. This case highlights the potential of this compound as an effective fungicide in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activity and interact with cellular receptors, leading to its diverse biological effects. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to form stable complexes with metal ions, which can influence its pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological activity of TZD derivatives is highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Biological Activity Reference
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid 5-methyl, acetic acid Scaffold for derivatization; baseline cytotoxicity, potential anti-inflammatory activity
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-thiadiazol] Thiadiazole ring with 3,4,5-trimethoxyphenyl High cytotoxicity (IC₅₀: 12.7–15.28 mg/mL vs. MCF-7/A549)
[(5Z)-5-(pyridin-2-ylmethylene)-4-oxo-2-thioxo-TZD]acetic acid Pyridinylmethylene, thioxo group Antifungal activity against Candida spp.
N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-TZD-5-yl)acetamides Acetamide-linked arylthiazole Dual antioxidant (DPPH scavenging) and anti-inflammatory activity
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid Phenoxyacetic acid side chain Structural analog with potential metabolic stability enhancements
  • Key Observations: Electron-Withdrawing Groups: The 3,4,5-trimethoxyphenyl group in thiadiazole derivatives enhances cytotoxicity, likely due to improved DNA intercalation or kinase inhibition . Thioxo vs. Dioxo: The thioxo group in antifungal TZDs (e.g., [(5Z)-5-(pyridin-2-ylmethylene)-4-oxo-2-thioxo-TZD]acetic acid) contributes to antifungal activity, which is absent in the target compound . Acetamide vs.

Biological Activity

(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid (CAS No. 496020-58-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and possible therapeutic applications.

  • Molecular Formula : C6H7NO4S
  • Molecular Weight : 189.19 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Properties : Experimental models suggest that it can inhibit pro-inflammatory cytokines, indicating potential use in inflammatory disorders.
  • Antimicrobial Effects : Preliminary studies indicate activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, proposed mechanisms include:

  • Modulation of Enzymatic Activity : The compound may interact with specific enzymes involved in inflammatory pathways.
  • Receptor Binding : There is evidence suggesting that it may bind to receptors influencing cellular signaling pathways related to inflammation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals; reduces oxidative stress ,
Anti-inflammatoryInhibits cytokine release,
AntimicrobialEffective against Gram-positive bacteria,

Case Study 1: Antioxidant Effects

In a study conducted on cell cultures, this compound demonstrated significant antioxidant capacity by reducing reactive oxygen species (ROS). This suggests its potential role in preventing oxidative damage in various pathological conditions.

Case Study 2: Anti-inflammatory Mechanism

A model of induced inflammation in rats showed that administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This positions the compound as a candidate for further development in treating inflammatory diseases.

Q & A

Q. Q. What controls are essential in in vivo pharmacokinetic studies?

  • Methodological Answer : Include:
  • Vehicle controls (e.g., carboxymethylcellulose for oral dosing).
  • Positive controls (e.g., rosiglitazone for antidiabetic studies).
  • Terminal blood sampling at t = 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose for AUC calculations.
  • Tissue distribution analysis (liver, kidney) to assess accumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 2
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.